molecular formula C19H16Br2N4O3 B12699161 3,5-Dibromo-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide CAS No. 101868-30-8

3,5-Dibromo-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide

Cat. No.: B12699161
CAS No.: 101868-30-8
M. Wt: 508.2 g/mol
InChI Key: MCHSUKWGSALGLY-LSHDLFTRSA-N
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Description

3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of bromine atoms, a pyrazole ring, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Condensation Reaction: The final step involves the condensation of the brominated benzohydrazide with the pyrazole derivative under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and coordination complexes.

Biology

In biological research, it is investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the pyrazole ring and bromine atoms contributes to its biological activity.

Medicine

The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzohydrazide: Lacks the pyrazole ring but has similar bromination and hydroxylation.

    N’-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide: Similar structure but without bromine atoms.

Uniqueness

The presence of both bromine atoms and the pyrazole ring in 3,5-Dibromo-N’-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide makes it unique, contributing to its distinct chemical and biological properties.

Properties

CAS No.

101868-30-8

Molecular Formula

C19H16Br2N4O3

Molecular Weight

508.2 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C19H16Br2N4O3/c1-11-15(19(28)25(24(11)2)13-6-4-3-5-7-13)10-22-23-18(27)14-8-12(20)9-16(21)17(14)26/h3-10,26H,1-2H3,(H,23,27)/b22-10+

InChI Key

MCHSUKWGSALGLY-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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